molecular formula C13H23N5O2S B4597741 N-ethyl-2-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine

N-ethyl-2-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine

Cat. No.: B4597741
M. Wt: 313.42 g/mol
InChI Key: ADQWXHOSFAZXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C13H23N5O2S and its molecular weight is 313.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.15724617 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

A significant application of N-ethyl-2-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine derivatives is in cancer research. For instance, studies have synthesized derivatives like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which demonstrated antiproliferative effects against various human cancer cell lines. These compounds have shown promise as potential anticancer agents, warranting further research in this area (Mallesha et al., 2012).

Chemical and Physical Property Analysis

The chemical and physical properties of compounds similar to this compound have been extensively studied. For example, research on the density and viscosity of aqueous mixtures of related compounds, such as N-methyldiethanolamine and piperazine, provides valuable insights into their behavior in various solutions, which is crucial for industrial and pharmaceutical applications (Foo et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods for compounds structurally related to this compound have been developed, offering new pathways for creating derivatives with potential therapeutic applications. For example, the parallel solution-phase synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines provides a template for creating similar compounds in a scalable and efficient manner (Radi et al., 2005).

Antibacterial Properties

Some derivatives of this compound exhibit antibacterial properties. Research into pyrido(2,3-d)pyrimidine antibacterial agents, including derivatives of this compound, shows potential in developing new treatments for bacterial infections, especially against gram-negative bacteria (Matsumoto & Minami, 1975).

Potential in CO2 Capture Technology

Studies have explored the use of compounds structurally related to this compound in carbon dioxide capture technologies. For example, the degradation resistance and properties of aqueous piperazine solutions provide insights into their potential application in CO2 capture processes, enhancing the efficiency and sustainability of these systems (Freeman et al., 2010).

Properties

IUPAC Name

N-ethyl-2-(4-ethylsulfonylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2S/c1-4-14-12-10-11(3)15-13(16-12)17-6-8-18(9-7-17)21(19,20)5-2/h10H,4-9H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQWXHOSFAZXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.